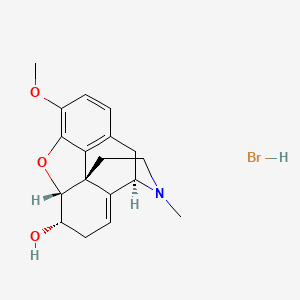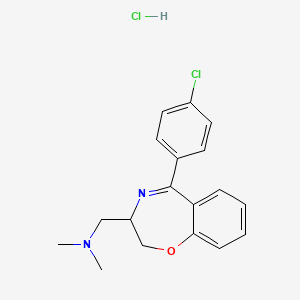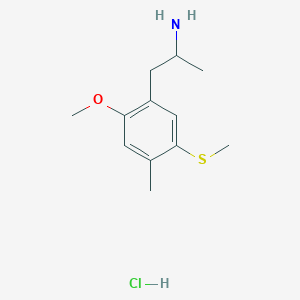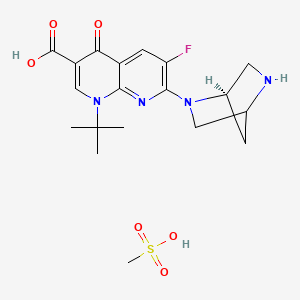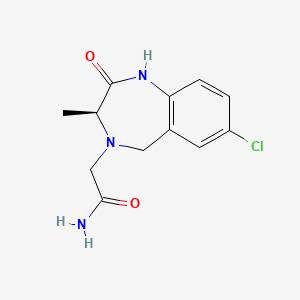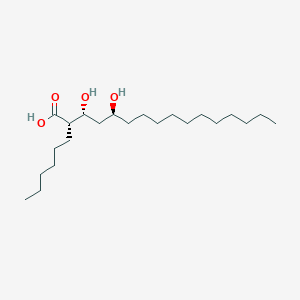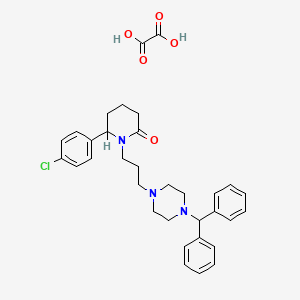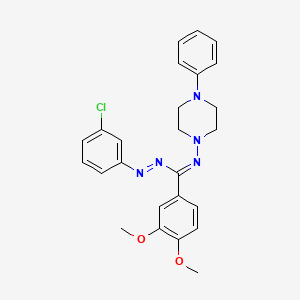
N-(((3-Chlorophenyl)azo)(3,4-dimethoxyphenyl)methylene)-4-phenyl-1-piperazinamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(((3-Chlorophenyl)azo)(3,4-dimethoxyphenyl)methylene)-4-phenyl-1-piperazinamine is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a piperazine ring, a chlorophenyl group, and a dimethoxyphenyl group. The presence of these functional groups contributes to its diverse chemical reactivity and potential biological activities.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(((3-Chlorophenyl)azo)(3,4-dimethoxyphenyl)methylene)-4-phenyl-1-piperazinamine typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Azo Compound: The reaction between 3-chloroaniline and 3,4-dimethoxybenzaldehyde in the presence of an oxidizing agent such as sodium nitrite and hydrochloric acid forms the azo compound.
Condensation Reaction: The azo compound is then reacted with 4-phenylpiperazine under basic conditions to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
N-(((3-Chlorophenyl)azo)(3,4-dimethoxyphenyl)methylene)-4-phenyl-1-piperazinamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of corresponding quinones or other oxidized derivatives.
Reduction: Formation of amines or reduced azo compounds.
Substitution: Formation of substituted derivatives with various functional groups.
Wissenschaftliche Forschungsanwendungen
N-(((3-Chlorophenyl)azo)(3,4-dimethoxyphenyl)methylene)-4-phenyl-1-piperazinamine has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of N-(((3-Chlorophenyl)azo)(3,4-dimethoxyphenyl)methylene)-4-phenyl-1-piperazinamine involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in biological processes.
Interacting with Receptors: Modulating the activity of receptors on cell surfaces.
Affecting Cellular Pathways: Influencing signaling pathways and gene expression.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-((3-Chlorophenyl)azo)-4-phenylpiperazine: Similar structure but lacks the dimethoxyphenyl group.
N-((3,4-Dimethoxyphenyl)methylene)-4-phenylpiperazine: Similar structure but lacks the chlorophenyl group.
Uniqueness
N-(((3-Chlorophenyl)azo)(3,4-dimethoxyphenyl)methylene)-4-phenyl-1-piperazinamine is unique due to the presence of both the chlorophenyl and dimethoxyphenyl groups, which contribute to its distinct chemical reactivity and potential biological activities. This combination of functional groups makes it a valuable compound for various scientific and industrial applications.
Eigenschaften
CAS-Nummer |
127718-41-6 |
|---|---|
Molekularformel |
C25H26ClN5O2 |
Molekulargewicht |
464.0 g/mol |
IUPAC-Name |
N-(3-chlorophenyl)imino-3,4-dimethoxy-N'-(4-phenylpiperazin-1-yl)benzenecarboximidamide |
InChI |
InChI=1S/C25H26ClN5O2/c1-32-23-12-11-19(17-24(23)33-2)25(28-27-21-8-6-7-20(26)18-21)29-31-15-13-30(14-16-31)22-9-4-3-5-10-22/h3-12,17-18H,13-16H2,1-2H3/b28-27?,29-25- |
InChI-Schlüssel |
IHLPPSHXEOXTQX-ICFOVBCDSA-N |
Isomerische SMILES |
COC1=C(C=C(C=C1)/C(=N/N2CCN(CC2)C3=CC=CC=C3)/N=NC4=CC(=CC=C4)Cl)OC |
Kanonische SMILES |
COC1=C(C=C(C=C1)C(=NN2CCN(CC2)C3=CC=CC=C3)N=NC4=CC(=CC=C4)Cl)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


